molecular formula C8H16N2O3 B2770810 Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate CAS No. 148431-11-2

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate

Cat. No.: B2770810
CAS No.: 148431-11-2
M. Wt: 188.227
InChI Key: DOARPSBRJDOVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate is an organic compound with the molecular formula C9H18N2O4. It is a derivative of glycine and is often used as a building block in organic synthesis. The compound features a tert-butyl ester group, which provides steric hindrance and stability, making it useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate can be synthesized through several methods. One common route involves the reaction of tert-butyl N-(2-oxoethyl)carbamate with glycine derivatives under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and pH. The final product is purified through techniques like crystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in biochemical pathways. The presence of the tert-butyl ester group enhances its stability and reactivity, allowing it to effectively participate in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(2-oxoethyl)carbamate: A precursor in the synthesis of tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate.

    Tert-butyl N-(2-mercaptoethyl)carbamate: Similar structure but contains a thiol group instead of an amino group.

    Tert-butyl N-(2-bromoethyl)carbamate: Contains a bromine atom, making it useful in halogenation reactions.

Uniqueness

This compound is unique due to its combination of a tert-butyl ester group and an amino group, which provides both stability and reactivity. This makes it a versatile compound in organic synthesis and various scientific applications .

Properties

IUPAC Name

tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)5-10-4-6(9)11/h10H,4-5H2,1-3H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOARPSBRJDOVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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